molecular formula C6H14FSi B14498714 CID 72745280

CID 72745280

Cat. No.: B14498714
M. Wt: 133.26 g/mol
InChI Key: BIIIXYSNQAFOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on Figure 1 from , the compound was analyzed using gas chromatography-mass spectrometry (GC-MS), and its content was quantified across fractions of vacuum-distilled cinnamon essential oil (CIEO) . The mass spectrum of CID 72745280 suggests a molecular ion peak and fragmentation pattern consistent with terpenoid or phenylpropanoid derivatives, common in essential oils.

Properties

Molecular Formula

C6H14FSi

Molecular Weight

133.26 g/mol

InChI

InChI=1S/C6H14FSi/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3

InChI Key

BIIIXYSNQAFOOT-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. For instance, the reaction between dipropylsilane and a fluorinated olefin in the presence of a platinum catalyst can yield fluoro(dipropyl)silane .

Industrial Production Methods

Industrial production of fluoro(dipropyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Fluoro(dipropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, comparisons can be inferred from related studies:

  • Oscillatoxin Derivatives (): Oscillatoxins (e.g., CID 101283546, CID 185389) are marine toxins with cyclic ether moieties. Unlike CID 72745280, which is linked to plant-derived essential oils, oscillatoxins exhibit cytotoxicity and ion-channel modulation .
  • Colchicine (CID 6167, ): A tropolone alkaloid with anti-inflammatory properties.
Physicochemical Properties

For reference:

Parameter This compound (Inferred) Colchicine (CID 6167) Oscillatoxin D (CID 101283546)
Molecular Weight Not reported 399.44 g/mol 716.85 g/mol
LogP (Lipophilicity) Not reported 1.33 4.82
Bioactivity Antimicrobial? Anti-inflammatory Cytotoxic

Sources: (this compound), (Colchicine), (Oscillatoxin D).

Analytical Methods
  • This compound : Identified via GC-MS () with retention time and ion fragmentation patterns. Its quantification in CIEO fractions suggests volatility and thermal stability .
  • Similar Compounds :
    • Colchicine: Typically analyzed using HPLC-UV or LC-MS due to lower volatility .
    • Oscillatoxins: Characterized via NMR and high-resolution MS for complex cyclic structures .

Research Findings and Gaps

Key Findings
  • This compound is a minor component in cinnamon essential oil, concentrated in specific vacuum distillation fractions .
  • Its mass spectral features align with phenylpropanoids (e.g., cinnamaldehyde derivatives), but structural confirmation is absent.

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